2-Methoxy-6-methylpyrimidin-4-amine

Description

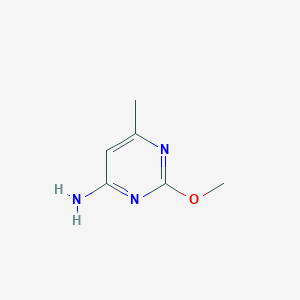

Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-6-methylpyrimidin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O/c1-4-3-5(7)9-6(8-4)10-2/h3H,1-2H3,(H2,7,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJSIYKXFJURIFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)OC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Sophisticated Synthetic Methodologies for 2 Methoxy 6 Methylpyrimidin 4 Amine and Its Analogs

Direct Synthesis of 2-Methoxy-6-methylpyrimidin-4-amine

The direct construction of the this compound framework can be achieved through several strategic approaches, each offering distinct advantages in terms of efficiency and substrate scope.

Exploration of Amination Pathways

Amination reactions represent a direct and powerful method for the introduction of the crucial amino group onto the pyrimidine (B1678525) ring. These pathways often involve the displacement of a suitable leaving group by an amine source. Research has shown that amination of pyrimidine derivatives can be influenced by the nature of the substituents on the ring. For instance, the presence of electron-withdrawing groups can activate the ring towards nucleophilic attack, facilitating the amination process. nih.govlibretexts.org

A notable approach involves the reductive amination of pyrimidine intermediates. This process, while sometimes requiring multiple steps, offers a versatile route to various amino-substituted pyrimidines. google.com The choice of catalyst and reaction conditions, such as temperature and solvent, plays a critical role in optimizing the yield and selectivity of the amination reaction. google.com

Aromatic Nucleophilic Substitution Protocols

Aromatic nucleophilic substitution (SNAr) is a cornerstone of pyrimidine chemistry, enabling the direct installation of the methoxy (B1213986) group. wikipedia.org This reaction typically involves the displacement of a halide or other suitable leaving group by a methoxide (B1231860) source. The reactivity of the pyrimidine ring towards SNAr is significantly enhanced by the presence of electron-withdrawing groups positioned ortho or para to the leaving group, which stabilize the negatively charged Meisenheimer intermediate. masterorganicchemistry.comlibretexts.org

For example, the reaction of 2-amino-4-chloro-6-methylpyrimidine (B145687) with a methoxide source can yield 2-amino-4-methoxy-6-methylpyrimidine (B1269087). google.com The efficiency of this transformation is dependent on factors such as the solvent, temperature, and the nature of the base used. nih.gov

| Reactant | Reagent | Product | Yield | Reference |

| 2-amino-4-chloro-6-methylpyrimidine | Sodium methoxide | 2-amino-4-methoxy-6-methylpyrimidine | - | google.com |

| 2,4-dinitrochlorobenzene | Hydroxide | 2,4-dinitrophenol | - | wikipedia.org |

Multi-component Reaction Strategies

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation, offer an efficient and atom-economical approach to constructing complex molecules like pyrimidine derivatives. mdpi.comnih.gov These reactions are highly convergent, allowing for the rapid generation of molecular diversity from simple starting materials. nih.gov

While specific MCRs for the direct synthesis of this compound are not extensively documented in the provided results, the principles of MCRs are applicable to the synthesis of highly substituted pyridines and pyrimidines. researchgate.net For instance, a one-pot condensation of an aldehyde, malononitrile, and a primary amine can lead to 2-amino-4-aryl-6-substituted pyridine-3,5-dicarbonitrile (B74902) derivatives, showcasing the power of MCRs in building heterocyclic systems. researchgate.net The development of a specific MCR for this compound would represent a significant advancement in its synthesis.

Precursor-Based Derivatization Strategies for this compound Analogs

The synthesis of analogs of this compound often relies on the strategic modification of pre-existing pyrimidine cores. This approach allows for the introduction of diverse functionalities and the exploration of structure-activity relationships.

Transformations from Related Pyrimidinol Systems

Pyrimidinol systems, specifically 2-amino-6-methylpyrimidin-4-ol, serve as versatile precursors for the synthesis of this compound and its analogs. researchgate.net The hydroxyl group of the pyrimidinol can be converted to a methoxy group through methylation. This transformation is a common and effective method for accessing methoxy-substituted pyrimidines. researchgate.net

Furthermore, the pyrimidinol precursor can undergo various other transformations to yield a range of derivatives. For instance, treatment with halogenating agents can convert the hydroxyl group into a chloro group, which can then be subjected to nucleophilic substitution with various amines to generate a library of 4-amino-substituted pyrimidines. researchgate.netresearchgate.net

| Starting Material | Reagent/Condition | Product | Reference |

| 2-(methylthio)-6-methyl-pyrimidin-4-ol | Excess amine (piperidine or morpholine) in butanol, reflux | 2-amino derivatives of 6-methylpyrimidinol | researchgate.net |

| 2-amino-6-methylpyrimidin-4-ols | - | 2-amino-substituted methyl 2-((6-methyl-pyrimidin-4-yl)oxy)acetates and propanoates | researchgate.net |

| 2-amino-4,6-dimethoxy-pyrimidine hydrochloride | Heat at 150°C | 2-amino-4-hydroxy-6-methoxy-pyrimidine | prepchem.com |

Functionalization of 4-Amino-4-methoxy-6-methylpyrimidine Intermediate

The core structure of 2-amino-4-methoxy-6-methylpyrimidine itself can be further functionalized to create a diverse array of analogs. google.com The amino group provides a handle for various chemical modifications, such as acylation or alkylation, to introduce different substituents.

Advanced Solid-Phase Synthetic Approaches for Pyrimidine Derivatives

Solid-phase synthesis (SPS) has become a cornerstone in combinatorial chemistry and the rapid generation of compound libraries for drug discovery. arkat-usa.org Its application to pyrimidine synthesis allows for the use of excess reagents to drive reactions to completion and simplifies purification, as impurities and unreacted starting materials are easily washed away from the resin-bound product. arkat-usa.org

A variety of polystyrene-based supports are commonly employed for the construction of the pyrimidine ring. nih.gov One prevalent strategy involves the immobilization of a precursor, such as a thiouronium salt, onto a resin. For instance, a Merrifield resin can be reacted with thiourea (B124793) and subsequently used in a three-component reaction with ethyl cyanoacetate (B8463686) and various substituted aldehydes to yield resin-bound pyrimidines. acs.org Cleavage from the resin then affords the desired substituted pyrimidine derivatives. acs.org

Microwave irradiation has also been effectively integrated into solid-phase pyrimidine synthesis, often accelerating reaction times and improving yields. nih.gov This technique has proven beneficial in various steps of the synthetic sequence, from the initial coupling to the final cleavage from the solid support.

The versatility of SPS is further demonstrated in the synthesis of fused pyrimidine systems. For example, an efficient solid-phase method for preparing pyrimido[4,5-d]pyrimidine (B13093195) derivatives has been described. nih.gov This involves the reaction of a polymer-bound pyrimidine with urea (B33335) or thiourea, followed by cleavage to yield 4-aminopyrimido[4,5-d]pyrimidines. nih.gov

Below is a table summarizing various solid-phase approaches for the synthesis of pyrimidine derivatives:

| Strategy | Starting Materials | Key Features | Product Type | Reference |

| Three-component reaction | Resin-immobilized thiouronium salt, ethyl cyanoacetate, substituted aromatic aldehydes | Use of K2CO3 as a base; yields structurally diverse substituted pyrimidines. | Tetrasubstituted pyrimidines | acs.org |

| Sequential synthesis | Resin-bound chalcone-like precursors, amidines or guanidines | Cleavage with a TFA/DCM mixture. | Trisubstituted pyrimidines | acs.org |

| Fused pyrimidine synthesis | Polymer-bound pyrimidine, urea or thiourea | Provides access to bicyclic heterocyclic systems. | 4-Aminopyrimido[4,5-d]pyrimidines | nih.gov |

| Syncore® Reactor assisted | Polymer-bound thiouronium salt, β-ketoesters | Semiautomatic synthesis for parallel processing and rapid library generation. | 5,6-disubstituted-pyrimidindiones | arkat-usa.org |

Chemoselective and Regioselective Considerations in Synthesis

Chemoselectivity and regioselectivity are paramount in the synthesis of complex and highly functionalized pyrimidines to ensure the desired isomers are obtained.

Chemoselectivity refers to the preferential reaction of one functional group over another. In the context of pyrimidine synthesis, this is often crucial when multiple reactive sites are present. For example, in the synthesis of pyrimidines with different halogen atoms, a highly chemoselective Cu(II)-PTABS-promoted amination has been shown to yield monoaminated products with high efficiency. organic-chemistry.org This allows for the selective functionalization of one halogenated position while leaving others intact for subsequent transformations.

Regioselectivity , the control of the position at which a reaction occurs, is another critical factor. The substitution pattern on the pyrimidine ring significantly influences its biological activity. Several strategies have been developed to control the regioselectivity of pyrimidine synthesis.

Organolithium Reagents: The use of organolithium reagents has been shown to facilitate the regioselective synthesis of C-4 substituted pyrimidines. researchgate.net For instance, nucleophilic attack on 2,4-dichloro-6-phenylpyrimidine (B1267630) with N-methylpiperazine preferentially yields the C-4 substituted product. researchgate.net

Catalyst-Controlled Reactions: Transition metal catalysis offers a powerful tool for regioselective synthesis. An iridium-catalyzed [3+1+1+1] multicomponent synthesis of pyrimidines from amidines and alcohols proceeds with high regioselectivity through a series of condensation and dehydrogenation steps. mdpi.com Similarly, a zirconium-mediated reaction of silyl-butadiynes with aryl nitriles provides polysubstituted pyrimidines in a regioselective one-pot fashion. mdpi.com

Microwave-Assisted One-Pot Reactions: A regioselective three-component reaction of α,β-unsaturated aldehydes, cyclic 1,3-dicarbonyls, and 6-aminouracils under microwave irradiation in the presence of FeCl₃·6H₂O has been demonstrated to produce pyrimidine-fused tetrahydropyridines. nih.gov This method is noted for its operational simplicity and the formation of specific, medicinally relevant heterocyclic structures. nih.gov

The following table highlights examples of regioselective pyrimidine syntheses:

| Methodology | Reactants | Catalyst/Reagent | Selectivity | Product | Reference |

| Nucleophilic Substitution | 2,4-Dichloro-6-phenylpyrimidine, N-methylpiperazine | N/A | C-4 substitution | 2-Chloro-4-(4-methylpiperazin-1-yl)-6-phenylpyrimidine | researchgate.net |

| Multicomponent Synthesis | Amidines, Alcohols | PN5P-Ir-pincer complexes | High regioselectivity | Alkyl or aryl pyrimidines | mdpi.com |

| One-Pot Reaction | α,β-Unsaturated aldehydes, Cyclic 1,3-dicarbonyls, 6-Aminouracils | FeCl₃·6H₂O | Regioselective | Pyrimidine-fused tetrahydropyridines | nih.gov |

| Cascade Reaction | 2-Aminobenzimidazole, Aldehydes, Alkynes | Copper/Silver bimetallic catalyst | Regioselective 6-endo-dig cyclization | Functionalized imidazo[1,2-a]pyrimidines | acs.org |

Comprehensive Spectroscopic Characterization and Advanced Structural Elucidation

Advanced Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) techniques, offers profound insights into the functional groups and bonding arrangements within the molecular structure of 2-Methoxy-6-methylpyrimidin-4-amine.

Fourier Transform Infrared (FTIR) Spectroscopic Analysis

The FTIR spectrum of this compound is characterized by a series of absorption bands that correspond to the specific vibrational modes of its constituent functional groups. The analysis of these bands provides direct evidence for the presence of the amino, methoxy (B1213986), methyl, and pyrimidine (B1678525) ring moieties.

Key vibrational modes for pyrimidine derivatives have been extensively studied. wikipedia.orgijera.com The high-frequency region of the FTIR spectrum is dominated by the stretching vibrations of the N-H bonds of the primary amine group, typically observed as two distinct bands in the 3400-3200 cm⁻¹ range. The C-H stretching vibrations of the methyl and methoxy groups are expected in the 3000-2800 cm⁻¹ region.

The fingerprint region, from 1700 cm⁻¹ to 600 cm⁻¹, contains a wealth of structural information. The C=N and C=C stretching vibrations of the pyrimidine ring are anticipated to appear in the 1650-1400 cm⁻¹ range. researchgate.net The in-plane bending vibrations of the N-H group and the asymmetric and symmetric bending vibrations of the methyl group also contribute to the complexity of this region. The characteristic C-O stretching vibration of the methoxy group is typically found around 1250 cm⁻¹. Furthermore, in-plane and out-of-plane bending modes of the pyrimidine ring can be observed at lower wavenumbers. researchgate.net

Table 1: Characteristic FTIR Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|

| N-H Stretching (Amino Group) | 3400 - 3200 |

| C-H Stretching (Methyl/Methoxy) | 3000 - 2800 |

| C=N and C=C Stretching (Ring) | 1650 - 1400 |

| N-H Bending (Amino Group) | 1650 - 1580 |

| C-H Bending (Methyl/Methoxy) | 1470 - 1370 |

| C-O Stretching (Methoxy Group) | ~1250 |

| Ring Bending Modes | < 1000 |

Fourier Transform Raman (FT-Raman) Spectroscopic Analysis

Complementing the FTIR data, FT-Raman spectroscopy provides further details on the vibrational modes of this compound. While FTIR is sensitive to polar functional groups, Raman spectroscopy excels in detecting vibrations of non-polar bonds and symmetric vibrations.

The FT-Raman spectrum is expected to show strong bands corresponding to the symmetric stretching vibrations of the pyrimidine ring. The C-C stretching vibrations within the heteroaromatic ring are typically observed between 1612 cm⁻¹ and 1503 cm⁻¹. researchgate.netresearchgate.net The C-H stretching vibrations of the methyl and methoxy groups will also be present. The symmetric deformation of the methyl group is another characteristic band. Vibrations involving the pyrimidine ring, such as ring breathing modes, are often prominent in the Raman spectrum and provide a characteristic signature for the heterocyclic core.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural elucidation of this compound, providing detailed information about the chemical environment, connectivity, and spatial arrangement of the hydrogen, carbon, and nitrogen atoms.

¹H NMR and ¹³C NMR Chemical Shift Analysis

The ¹H NMR spectrum of this compound provides a proton map of the molecule. The spectrum is expected to show distinct signals for the protons of the methyl group, the methoxy group, the amino group, and the pyrimidine ring. The methyl protons typically appear as a singlet in the upfield region, around δ 2.2-2.4 ppm. The methoxy protons also present as a singlet, slightly downfield at approximately δ 3.8-4.0 ppm. The proton on the pyrimidine ring is expected to resonate as a singlet further downfield, typically in the δ 5.8-6.0 ppm range, due to the deshielding effect of the aromatic ring and the adjacent nitrogen atoms. The amino protons often appear as a broad singlet, and their chemical shift can vary depending on the solvent and concentration.

The ¹³C NMR spectrum reveals the carbon framework of the molecule. Each unique carbon atom gives rise to a distinct signal. The carbon of the methyl group is expected at the most upfield position, typically around δ 24 ppm. The methoxy carbon will resonate at approximately δ 53-55 ppm. The carbons of the pyrimidine ring are significantly deshielded and are expected in the range of δ 80-170 ppm. The carbon atom attached to the methoxy group (C2) and the carbon bearing the amino group (C4) are anticipated at the downfield end of this range, along with the carbon attached to the methyl group (C6). chemicalbook.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| -CH₃ | ~2.3 | ~24 |

| -OCH₃ | ~3.9 | ~54 |

| Pyrimidine-H | ~5.9 | - |

| Pyrimidine-C2 | - | ~170 |

| Pyrimidine-C4 | - | ~164 |

| Pyrimidine-C5 | - | ~85 |

| Pyrimidine-C6 | - | ~168 |

| -NH₂ | Broad, variable | - |

Application of Two-Dimensional NMR Techniques (e.g., COSY, TOCSY, ROESY)

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the proton and carbon signals and confirming the molecular structure. wikipedia.org

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. oxinst.comlibretexts.org For this compound, COSY would be used to confirm through-bond correlations, although given the singlet nature of most protons, its primary utility might be limited. However, any long-range couplings could potentially be observed.

TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations observed in COSY to an entire spin system. oxinst.com It reveals correlations between all protons within a coupled network, even if they are not directly coupled. This can be particularly useful in more complex pyrimidine derivatives to identify all protons belonging to a specific substituent.

ROESY (Rotating-frame Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, irrespective of their through-bond connectivity. researchgate.net ROESY is invaluable for determining the stereochemistry and conformation of molecules. For this compound, a ROESY experiment would show a cross-peak between the protons of the C6-methyl group and the H5 proton of the pyrimidine ring, confirming their spatial proximity and thus the substitution pattern. Similarly, a correlation between the methoxy protons and the H5 proton would be expected.

¹⁵N NMR Spectroscopy in Pyrimidine Systems

¹⁵N NMR spectroscopy provides direct information about the electronic environment of the nitrogen atoms within the molecule. researchgate.netdtic.mil The chemical shifts of the nitrogen atoms are highly sensitive to their hybridization state (sp² vs. sp³), the presence of lone pairs, and substitution effects. u-szeged.hu

In this compound, three distinct nitrogen signals are expected: one for the amino group and two for the pyrimidine ring nitrogens (N1 and N3). The amino nitrogen is expected to resonate at a more upfield position compared to the ring nitrogens. The sp²-hybridized ring nitrogens will have chemical shifts that are significantly downfield. The precise chemical shifts of N1 and N3 will be influenced by the electronic effects of the methoxy and methyl substituents. Protonation studies using ¹⁵N NMR can also be employed to determine the site of protonation, as the chemical shift of the protonated nitrogen atom changes significantly. nih.gov The study of ¹⁵N chemical shifts in various aminopyrimidines has shown that these values are sensitive to substituent effects, making ¹⁵N NMR a powerful tool for differentiating isomers and understanding electronic structure. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Charge-Transfer Complex Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic structure of molecules by measuring the absorption of light in the UV and visible regions of the electromagnetic spectrum. uzh.ch For this compound, the presence of the pyrimidine ring, an amino group (-NH₂), and a methoxy group (-OCH₃) results in a characteristic UV-Vis spectrum dominated by specific electronic transitions.

The primary chromophore in the molecule is the pyrimidine ring, an unsaturated heterocyclic system. tanta.edu.eg The key electronic transitions observed for this compound are π → π* and n → π*.

π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. uzh.ch They are typically high-energy transitions, resulting in strong absorption bands at shorter wavelengths. In aromatic and heteroaromatic systems like pyrimidine, these transitions are prominent. The conjugation within the pyrimidine ring, influenced by the electron-donating amino and methoxy substituents, affects the energy of these transitions.

n → π Transitions:* These transitions occur when a non-bonding electron (from the lone pairs on the nitrogen and oxygen atoms) is promoted to a π* antibonding orbital. uzh.ch These are lower-energy transitions compared to π → π* and thus appear at longer wavelengths, typically with much lower intensity. uzh.ch

The absorption maxima (λmax) are sensitive to the solvent environment. Polar solvents can lead to shifts in the absorption bands (solvatochromism). For instance, n → π* transitions often experience a hypsochromic (blue) shift to shorter wavelengths in polar solvents, as the polar solvent molecules stabilize the non-bonding orbitals. uomustansiriyah.edu.iq Conversely, π → π* transitions may show a bathochromic (red) shift. tanta.edu.eguomustansiriyah.edu.iq

While specific experimental λmax values for this compound are not extensively documented in publicly available literature, data for analogous compounds like 2-Amino-4-methylpyrimidine can provide insight. nist.gov The electronic spectrum is a result of the interplay between the pyrimidine core and its substituents. The amino and methoxy groups act as auxochromes, modifying the absorption intensity and wavelength of the primary chromophore. uomustansiriyah.edu.iq

Analysis of charge-transfer (CT) complexes can also be performed using UV-Vis spectroscopy. A charge-transfer complex involves an electron donor and an electron acceptor. In the context of this compound, the electron-rich pyrimidine ring can act as a donor, potentially forming complexes with suitable acceptor molecules. The formation of such a complex is often indicated by the appearance of a new, broad, and intense absorption band at a longer wavelength than the transitions of the individual components. nih.gov This phenomenon arises from the transition of an electron from the highest occupied molecular orbital (HOMO) of the donor to the lowest unoccupied molecular orbital (LUMO) of the acceptor. nih.gov

Table 1: Expected Electronic Transitions for this compound

| Transition Type | Orbitals Involved | Expected Relative Energy | Expected Relative Intensity |

|---|---|---|---|

| π → π* | π (bonding) → π* (antibonding) | High | High (Strong) |

| n → π* | n (non-bonding) → π* (antibonding) | Low | Low (Weak) |

Mass Spectrometry for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z). It provides crucial information about the molecular weight and structure of a compound. The empirical formula for this compound is C₆H₉N₃O, corresponding to a molecular weight of approximately 139.16 g/mol . sigmaaldrich.com

In an electron ionization (EI) mass spectrum, the most intense peak is the base peak, and the peak corresponding to the intact molecule is the molecular ion peak (M⁺). youtube.com For this compound, the molecular ion peak is observed at an m/z of 139. chemicalbook.com The presence of an odd number of nitrogen atoms (three) is consistent with the nitrogen rule, which predicts an odd nominal molecular mass for such compounds. youtube.com

The fragmentation pattern provides a fingerprint of the molecule's structure. The molecular ion undergoes a series of cleavage reactions to form smaller, stable fragment ions. The analysis of these fragments helps in elucidating the original structure. Common fragmentation pathways for this molecule include alpha-cleavage and loss of neutral molecules. libretexts.orgmiamioh.edu

A plausible fragmentation pattern for this compound (M⁺ = 139) is as follows:

Loss of a methyl radical (•CH₃): Alpha-cleavage at the methoxy group can lead to the loss of a methyl radical, resulting in a significant fragment ion at m/z 124 (139 - 15).

Loss of formaldehyde (B43269) (CH₂O): Rearrangement and cleavage of the methoxy group can result in the loss of a neutral formaldehyde molecule, producing a fragment at m/z 109 (139 - 30).

Loss of hydrogen cyanide (HCN): A characteristic fragmentation for pyrimidine rings is the cleavage of the ring, often leading to the expulsion of HCN, which would produce a fragment at m/z 112 (139 - 27).

Alpha-cleavage adjacent to the amino group: Cleavage of the bond alpha to the amino group is a common pathway for amines. youtube.com

The observed spectrum for a closely related isomer shows prominent peaks that can be interpreted within this framework. chemicalbook.com

Table 2: Mass Spectrometry Data for this compound

| m/z Value | Proposed Fragment Identity | Proposed Neutral Loss |

|---|---|---|

| 139 | [C₆H₉N₃O]⁺ (Molecular Ion) | - |

| 124 | [C₅H₆N₃O]⁺ | •CH₃ |

| 112 | [C₅H₈N₂O]⁺ | HCN |

| 67 | [C₃H₃N₂]⁺ | Further fragmentation |

| 43 | [C₂H₃N]⁺ or [C₂H₅N]⁺ | Further fragmentation |

Data interpreted from spectrum of an isomer. chemicalbook.com

X-ray Diffraction (XRD) Analysis for Crystalline Structure Determination

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. wikipedia.org This technique provides precise information on bond lengths, bond angles, and intermolecular interactions that stabilize the crystal lattice.

Key structural features anticipated in the crystal structure include:

Hydrogen Bonding: The amino group (-NH₂) is a potent hydrogen bond donor, while the pyrimidine ring nitrogens are effective hydrogen bond acceptors. This would likely result in the formation of extensive intermolecular hydrogen bonds, such as N—H···N. These interactions are crucial in dictating the molecular packing, often leading to the formation of dimers or extended one-, two-, or three-dimensional networks. nih.gov

π–π Stacking: The planar pyrimidine rings are expected to engage in π–π stacking interactions. These interactions, where the aromatic rings are arranged in a parallel or slipped-parallel fashion, contribute significantly to the stability of the crystal structure. nih.gov The centroid-to-centroid distance for such interactions is typically in the range of 3.5 to 3.9 Å. nih.govresearchgate.net

Molecular Conformation: XRD analysis would confirm the planarity of the pyrimidine ring and determine the orientation of the methoxy and methyl substituents relative to the ring.

The combination of hydrogen bonding and π–π stacking creates a robust and stable three-dimensional architecture.

Table 3: Predicted Crystallographic Parameters for this compound (based on analogs)

| Parameter | Predicted Value/System | Significance |

|---|---|---|

| Crystal System | Monoclinic or Orthorhombic | Describes the symmetry of the unit cell |

| Space Group | e.g., P2₁/c | Defines the specific symmetry elements within the crystal |

| Intermolecular Interactions | N—H···N Hydrogen Bonds, π–π Stacking | Key forces governing the crystal packing and stability |

| Z (Molecules per unit cell) | Typically 2, 4, or 8 | Indicates the number of molecules in the asymmetric unit |

Predictions are based on data from related structures like 2-Chloro-6-methylpyrimidin-4-amine and other substituted pyrimidines. nih.govnih.gov

Computational Chemistry and Molecular Modeling for Mechanistic and Predictive Insights

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 2-Methoxy-6-methylpyrimidin-4-amine, DFT calculations provide fundamental information about its geometry, electronic properties, and reactivity.

DFT methods, such as B3LYP with basis sets like 6-311++G(d,p), are employed to determine the most stable three-dimensional arrangement of atoms in this compound. physchemres.org This process, known as geometry optimization, finds the minimum energy conformation of the molecule. physchemres.org The optimized structure provides theoretical values for bond lengths, bond angles, and dihedral angles.

Once the optimized geometry is obtained, vibrational frequency calculations can be performed. These calculations predict the infrared (IR) and Raman spectra of the molecule, which can be compared with experimental data to confirm the molecular structure. nih.govnih.gov The agreement between calculated and experimental vibrational frequencies validates the accuracy of the computational model. nih.gov For similar heterocyclic compounds, studies have shown good correlation between experimental and DFT-calculated vibrational spectra. researchgate.net

| Parameter | Bond/Angle | Theoretical Value (B3LYP/6-311++G(d,p)) |

| Bond Length | C-N (in ring) | ~1.34 Å |

| C-C (in ring) | ~1.39 Å | |

| C-O | ~1.36 Å | |

| O-CH3 | ~1.43 Å | |

| C-NH2 | ~1.35 Å | |

| Bond Angle | N-C-N (in ring) | ~127° |

| C-N-C (in ring) | ~116° | |

| C-O-C | ~118° | |

| Dihedral Angle | C-C-O-C | ~0° or ~180° |

This table is a representation of typical values and should be replaced with specific calculated data for this compound when available.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic and optical properties of a molecule. scienceopen.com The energy of the HOMO is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy corresponds to its ability to accept electrons (electron affinity). scienceopen.comresearchgate.net

The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a significant indicator of chemical reactivity and kinetic stability. scienceopen.com A smaller energy gap suggests that the molecule is more polarizable and reactive. scienceopen.com For substituted purine (B94841) and pyrimidine (B1678525) systems, the distribution of these orbitals can be significantly influenced by the nature and position of substituents. nih.gov For instance, in related compounds, the HOMO is often located on the purine or pyrimidine ring system, while the LUMO's position can vary depending on the electron-withdrawing or -donating character of the substituents. nih.gov

Table 2: Calculated Frontier Molecular Orbital Energies and Related Quantum Chemical Descriptors (Note: The values in this table are illustrative and based on general findings for similar structures.)

| Parameter | Symbol | Formula | Typical Value (eV) |

| Highest Occupied Molecular Orbital Energy | EHOMO | - | ~ -6.5 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | - | ~ -1.5 |

| Energy Gap | ΔE | ELUMO - EHOMO | ~ 5.0 |

| Ionization Potential | IP | -EHOMO | ~ 6.5 |

| Electron Affinity | EA | -ELUMO | ~ 1.5 |

| Electronegativity | χ | (IP + EA) / 2 | ~ 4.0 |

| Chemical Hardness | η | (IP - EA) / 2 | ~ 2.5 |

| Chemical Softness | S | 1 / (2η) | ~ 0.2 |

| Electrophilicity Index | ω | χ² / (2η) | ~ 3.2 |

This table provides representative values. Specific DFT calculations for this compound are needed for precise data.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. uni-muenchen.de It transforms the complex molecular wave function into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and chemical bonds. uni-muenchen.dempg.de This analysis helps in understanding hyperconjugative interactions and charge delocalization, which contribute to the molecule's stability. researchgate.netresearchgate.net

NBO analysis quantifies the delocalization of electron density from filled (donor) Lewis-type NBOs to empty (acceptor) non-Lewis NBOs. The stabilization energy associated with these interactions can be estimated using second-order perturbation theory. wisc.edu Furthermore, Natural Atomic Charge analysis, a part of the NBO method, calculates the distribution of electronic charge among the atoms in the molecule, providing insights into the electrostatic nature of the atoms and bonds. uni-muenchen.de

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. mdpi.com It is plotted on the molecule's surface and uses a color scale to indicate different potential regions. Typically, red areas represent regions of negative electrostatic potential, which are susceptible to electrophilic attack, while blue areas indicate positive potential, prone to nucleophilic attack. researchgate.net Green and yellow regions represent intermediate potentials. researchgate.net

By identifying the electron-rich and electron-deficient areas, the MEP map provides a powerful tool for predicting the molecule's reactivity and intermolecular interaction sites. mdpi.comscielo.org.mx For example, the negative potential regions, often associated with lone pairs on heteroatoms like oxygen and nitrogen, are likely sites for hydrogen bonding. mdpi.comresearchgate.net

The first-order hyperpolarizability (β₀) is a measure of a molecule's nonlinear optical (NLO) response. Molecules with large β₀ values are of interest for applications in optoelectronics. DFT calculations can be used to predict the NLO properties of this compound by computing its dipole moment (μ) and first-order hyperpolarizability.

The magnitude of β₀ is influenced by factors such as the presence of electron-donating and electron-accepting groups connected by a π-conjugated system, which facilitates intramolecular charge transfer. The amino and methoxy (B1213986) groups on the pyrimidine ring can act as donor and acceptor groups, potentially giving rise to NLO properties.

Molecular Docking Simulations for Ligand-Biological Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). scielo.org.mx This method is instrumental in drug discovery and medicinal chemistry for understanding how a small molecule like this compound might interact with a biological target. nih.gov

The process involves placing the ligand in the binding site of the receptor and calculating the binding affinity or scoring function, which estimates the strength of the interaction. nih.gov Successful docking simulations can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. nih.gov For pyrimidine derivatives, which are common scaffolds in medicinal chemistry, docking studies can elucidate their potential as inhibitors of various enzymes, such as kinases. nih.govnih.gov The insights gained from these simulations can guide the design of more potent and selective analogs.

Prediction of Binding Modes and Receptor Interactions

Molecular docking is a primary computational technique used to predict the preferred orientation and conformation, or "binding mode," of a ligand when it interacts with a target receptor. For scaffolds related to this compound, docking studies have been crucial in elucidating how these molecules fit into the binding sites of various protein targets.

For instance, in the development of 2-amino-6-methyl-pyrimidine benzoic acids as inhibitors of Casein Kinase-2 (CK2), a protein implicated in several cancers, molecular docking was used to identify essential binding interactions within the ATP-binding pocket of the enzyme. nih.gov Similarly, docking studies on 2-amino-4,6-diarylpyrimidine derivatives were instrumental in understanding their binding to the Adenosine (B11128) A1 Receptor (A₁AR), guiding the design of potent and selective antagonists. nih.gov These studies typically reveal that the pyrimidine core can act as a scaffold, positioning key substituents to interact with specific amino acid residues in the receptor's active site.

The general approach involves preparing a 3D structure of the target protein and the ligand, then using a scoring function to evaluate numerous possible binding poses. The resulting models can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. This predictive power allows researchers to prioritize which novel derivatives to synthesize and test, streamlining the drug discovery process. nih.govnih.govnih.gov

Computational Assessment of Binding Affinities and Energies

Beyond predicting the binding pose, computational methods can also estimate the binding affinity between a ligand and its receptor. While docking scores provide a rapid, often qualitative, assessment, more rigorous techniques like free energy perturbation (FEP) simulations offer more accurate, quantitative predictions of binding energies.

In a study on 2-amino-4,6-diarylpyrimidine derivatives as A₁AR antagonists, FEP simulations were successfully used to interpret the structure-activity relationship (SAR) trends observed within the series. nih.gov These simulations calculate the free energy difference between two states, such as a ligand in solution and the same ligand bound to a protein, providing a direct estimate of the binding free energy (ΔG). Such calculations helped explain the prominent role of a methyl group on the exocyclic amine in conferring high selectivity for the A₁ receptor over other adenosine receptor subtypes. nih.gov

Accurately predicting protein-ligand binding affinities remains a significant challenge, but methods like FEP and other free-energy-based simulations are powerful tools for optimizing lead compounds. nih.gov

Analysis of Specific Intermolecular Forces (e.g., Hydrogen Bonding, Hydrophobic Interactions)

The stability of a ligand-receptor complex is determined by a network of specific intermolecular forces. Computational models excel at dissecting these interactions.

Hydrogen Bonding: For this compound itself, X-ray crystallography has shown that in the solid state, molecules are linked by two distinct N-H···N hydrogen bonds, forming chains of fused ring structures known as R²₂(8) motifs. nih.gov This inherent hydrogen bonding capability is critical for biological activity. In docking studies of related pyrimidines, the amino group and pyrimidine ring nitrogens are frequently predicted to act as key hydrogen bond donors and acceptors, respectively, forming crucial interactions with residues in the receptor's binding site. nih.govnih.gov

Hydrophobic Interactions: The methyl and methoxy groups of the title compound, as well as larger substituents in its derivatives, contribute to hydrophobic interactions. In CoMSIA (Comparative Molecular Similarity Indices Analysis) models of related inhibitors, hydrophobic fields are often shown to be a dominant factor for activity, indicating that favorable placement of nonpolar groups in corresponding hydrophobic pockets of the receptor can significantly increase potency. nih.govresearchgate.net

Pi-Pi Stacking: The aromatic pyrimidine ring can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan. In the crystal structure of this compound, aromatic π-π stacking interactions link the hydrogen-bonded chains into sheets. nih.gov

Natural Bond Orbital (NBO) analysis, performed through quantum chemical calculations, can further elucidate these interactions by quantifying the electron density transfer between orbitals, providing evidence of stabilization from hyperconjugation associated with hydrogen bonds. nih.gov

| Interaction Type | Atoms Involved | Distance (Å) | Angle (°) | Description |

|---|---|---|---|---|

| Hydrogen Bond | N-H···N | H···N = 2.26, N···N = 3.136 | 175 | Links molecules into chains of fused R²₂(8) rings. |

| Hydrogen Bond | N-H···N | H···N = 2.34, N···N = 3.212 | 172 | Contributes to the formation of fused ring chains. |

| Pi-Pi Stacking | Pyrimidine Rings | Not specified | Not specified | Links the hydrogen-bonded chains into sheets. |

Molecular Dynamics (MD) Simulations for Conformational Analysis and System Stability

While molecular docking provides a static snapshot of a binding event, Molecular Dynamics (MD) simulations introduce motion, offering insights into the dynamic behavior and stability of the ligand-receptor complex over time. nih.gov

For derivatives of this compound, MD simulations have been used to validate docking poses and assess the stability of the predicted interactions. nih.govnih.gov In a study designing new CK2 inhibitors based on a 2-amino-6-methyl-pyrimidine scaffold, the stability of the designed hits in complex with the enzyme was evaluated using 100-nanosecond MD simulations. nih.gov

During an MD simulation, the movements of all atoms in the system are calculated over short time steps, governed by a force field that describes the system's potential energy. Analysis of the simulation trajectory can reveal:

Conformational Stability: By monitoring the Root Mean Square Deviation (RMSD) of the ligand and protein backbone, researchers can determine if the ligand remains stably bound in its initial docked pose or if it drifts or reorients.

Interaction Persistence: The persistence of key hydrogen bonds and other intermolecular contacts identified in docking can be tracked throughout the simulation.

Protein Flexibility: MD simulations show how the protein may adapt and change its conformation to accommodate the ligand, a phenomenon known as "induced fit."

These simulations provide a more realistic and robust model of the binding event, increasing confidence in the predictions made by computational methods. nih.govmdpi.com

Quantitative Structure-Activity Relationship (QSAR) Methodologies

QSAR studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. These models can then be used to predict the activity of new, unsynthesized molecules.

Development of Three-Dimensional QSAR Models (e.g., CoMSIA)

Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are powerful tools that relate the 3D properties of molecules to their biological activity.

In a study of 2-aminopyridine (B139424) derivatives as c-Met kinase inhibitors, a scaffold similar to the pyrimidine core, a CoMSIA model was developed. nih.gov This model provided key insights by generating 3D contour maps that visualize regions where certain physicochemical properties are predicted to enhance or diminish biological activity.

Steric Maps: Indicate where bulky groups are favored or disfavored.

Electrostatic Maps: Show where positive or negative charges are beneficial.

Hydrophobic Maps: Highlight regions where hydrophobic groups increase activity.

Hydrogen Bond Donor/Acceptor Maps: Pinpoint ideal locations for hydrogen bonding groups.

The best CoMSIA model in that study yielded a high cross-validated q² of 0.743 and a conventional R² of 0.963, indicating strong predictive power. nih.gov Such models provide a clear, visual guide for rational drug design, suggesting specific modifications to the molecular structure to improve potency. nih.govnih.gov

| Model Fields | q² (Cross-validated) | R² (Non-cross-validated) | Optimal Principal Components | Field Contributions |

|---|---|---|---|---|

| Steric, Electrostatic, H-Bond Acceptor, H-Bond Donor | 0.743 | 0.963 | 5 | Steric: 19.7%, Electrostatic: 33.2%, Acceptor: 19.3%, Donor: 27.8% |

Correlation of Quantum Chemical Descriptors with Biological Activities

QSAR models can also be built using descriptors derived from quantum chemical calculations. These descriptors quantify the electronic properties of a molecule, which are fundamental to its reactivity and interaction with biological targets. For this compound, quantum chemical calculations using Density Functional Theory (DFT) have been performed to determine its optimized geometry and electronic structure. nih.govsigmaaldrich.com

Key descriptors include:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are related to a molecule's ability to donate and accept electrons, respectively. The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability. nih.govresearchgate.net

Natural Atomic Charges: These calculations distribute the total electron density among the atoms, revealing which parts of the molecule are electron-rich (nucleophilic) or electron-poor (electrophilic). nih.gov

Studies on various pyrimidine derivatives have successfully built QSAR models correlating such quantum chemical descriptors with anticancer and other biological activities. nih.govresearchgate.net For example, DFT calculations on this compound show that the HOMO and LUMO orbitals are primarily distributed across the pyrimidine ring system, indicating this is the key region for electronic interactions. nih.gov These theoretical calculations provide deep insights into the molecule's intrinsic properties that drive its biological function.

| Property | Calculated Value | Method | Significance |

|---|---|---|---|

| HOMO Energy | -6.09 eV | DFT/B3LYP/6-311++G() | Relates to electron-donating ability. |

| LUMO Energy | -1.12 eV | DFT/B3LYP/6-311++G() | Relates to electron-accepting ability. |

| HOMO-LUMO Gap | 4.97 eV | DFT/B3LYP/6-311++G(**) | Indicates chemical reactivity and stability. |

Chemical Reactivity and Advanced Transformation Pathways of 2 Methoxy 6 Methylpyrimidin 4 Amine

Electrophilic Aromatic Substitution Reactions on the Pyrimidine (B1678525) Ring

Electrophilic aromatic substitution (SEAr) is a fundamental reaction in which an electrophile replaces an atom, typically hydrogen, on an aromatic ring. wikipedia.org The rate and regioselectivity of these reactions are heavily influenced by the electronic properties of the substituents already present on the ring. wikipedia.orgmasterorganicchemistry.com Activating groups donate electron density, stabilizing the cationic intermediate and increasing the reaction rate, while deactivating groups withdraw electron density, having the opposite effect. wikipedia.org

In the case of 2-Methoxy-6-methylpyrimidin-4-amine, the amino and methoxy (B1213986) groups are activating and ortho-, para-directing, whereas the pyrimidine ring itself is an electron-deficient system. This inherent electron deficiency generally makes electrophilic substitution on the pyrimidine ring challenging. However, the presence of strong electron-donating groups can facilitate such reactions.

Nitration:

Nitration involves the introduction of a nitro group (–NO₂) onto the aromatic ring, typically using a mixture of nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile. libretexts.orgmasterorganicchemistry.com While nitration of highly activated pyrimidines is possible, the conditions required are often harsh. For instance, the nitration of 2-methylpyrimidine-4,6-dione requires a mixture of nitric and sulfuric acid to produce 1,1-diamino-2,2-dinitroethene (FOX-7) through a series of nitration and hydrolysis steps. researchgate.netbibliotekanauki.plresearchgate.net For this compound, nitration at the C5 position is conceivable due to the activating effects of the amino and methoxy groups.

Halogenation:

Halogenation, the substitution of a hydrogen atom with a halogen (F, Cl, Br, I), is another key electrophilic aromatic substitution reaction. libretexts.org The reaction of this compound with N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in a suitable solvent would be the expected method for introducing a bromine or chlorine atom at the C5 position.

Nucleophilic Substitution Reactions at Pyrimidine Ring Positions

Nucleophilic substitution reactions on the pyrimidine ring are more common than electrophilic substitutions due to the ring's electron-deficient nature. These reactions typically involve the displacement of a good leaving group, such as a halide or a sulfonate, by a nucleophile.

While this compound itself does not have a leaving group directly attached to the ring, its derivatives can undergo such reactions. For example, the related compound 2-amino-4-chloro-6-methylpyrimidine (B145687) can undergo nucleophilic substitution where the chlorine atom is displaced by various nucleophiles. nih.gov Similarly, the methoxy group at the C2 or C4 position can be displaced, although this often requires harsh conditions or activation.

A study on 4,6-dichloro-2-(methylsulfonyl)pyrimidine (B183250) demonstrated that amines can selectively displace the chloride at the C4 position. researchgate.net This suggests that if the methoxy group in this compound were converted to a better leaving group, nucleophilic attack at that position would be feasible.

Reactions Involving the Amino Functionality

The amino group at the C4 position is a key site for a variety of chemical transformations, including alkylation, amidation, and reductive amination.

N-alkylation involves the introduction of an alkyl group onto the nitrogen atom of the amino group. This can be achieved by reacting this compound with an alkyl halide. la-press.org The reaction proceeds via an SN2 mechanism where the lone pair of electrons on the nitrogen atom attacks the electrophilic carbon of the alkyl halide.

Quaternization is the process of further alkylating a tertiary amine to form a quaternary ammonium (B1175870) salt. mdpi.com In the context of this compound, if the primary amine is first dialkylated to a tertiary amine, it could then undergo quaternization.

A study on the alkylation of 2-amino-6-methylpyrimidin-4-one with alkyl halides showed that N3-alkylation products are formed. europeanscience.org Another study detailed the N-alkylation of a benzimidazole (B57391) derivative with 4-(chloromethyl)-6-methoxy-5-methylpyrimidine, resulting in two structural isomers. researchgate.net

Reductive amination is a powerful method for forming amines from carbonyl compounds (aldehydes or ketones) and ammonia (B1221849) or a primary or secondary amine. libretexts.orgorganic-chemistry.org The reaction proceeds through the formation of an imine or enamine intermediate, which is then reduced in situ. youtube.com

This compound can act as the amine component in a reductive amination reaction with an aldehyde or ketone. This would result in the formation of a secondary amine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). libretexts.org The choice of reducing agent is crucial, as it must be mild enough not to reduce the carbonyl starting material directly. youtube.com

A study on the direct asymmetric reductive amination of ketones utilized ammonium trifluoroacetate (B77799) as the nitrogen source in the presence of a chiral ruthenium catalyst to produce chiral primary amines. acs.org This highlights the potential for developing stereoselective transformations involving aminopyrimidines.

The amino group of this compound can react with carboxylic acids or their derivatives (such as acid chlorides or anhydrides) to form amide bonds. researchgate.netnih.gov This is a fundamental reaction in organic and medicinal chemistry for the synthesis of a wide range of compounds. researchgate.net The reaction typically requires an activating agent to convert the carboxylic acid into a more reactive species.

Amide hydrolysis, the reverse reaction, involves the cleavage of the amide bond to regenerate the amine and the carboxylic acid. youtube.commasterorganicchemistry.com This reaction is typically carried out under acidic or basic conditions with heating. masterorganicchemistry.com Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for attack by water. youtube.com

Chemical Transformations of the Methoxy Substituent

The methoxy group at the C2 position is an ether linkage and can undergo cleavage under specific conditions.

Ether cleavage is typically achieved using strong acids, such as hydroiodic acid (HI) or hydrobromic acid (HBr). wikipedia.orglibretexts.orgmasterorganicchemistry.com The reaction mechanism can be either SN1 or SN2, depending on the structure of the ether. wikipedia.orgmasterorganicchemistry.com For an aryl alkyl ether, the cleavage will always produce a phenol (B47542) and an alkyl halide because the sp²-hybridized carbon of the aromatic ring is resistant to nucleophilic attack. libretexts.org

In the case of this compound, treatment with a strong acid like HI would likely lead to the cleavage of the methyl-oxygen bond, resulting in the formation of 2-hydroxy-6-methylpyrimidin-4-amine (the tautomer of 4-amino-6-methylpyrimidin-2(1H)-one) and methyl iodide. The reaction proceeds by protonation of the ether oxygen, followed by nucleophilic attack of the iodide ion on the methyl group (an SN2 reaction). youtube.com

Selective cleavage of methoxy groups can also be achieved under milder conditions. For example, iodine in methanol (B129727) has been shown to be effective for the selective ortho-cleavage of methoxymethyl ethers. researchgate.net

Ring-Opening and Ring-Closing Methodologies for Pyrimidine Scaffold Diversification

The inherent stability of the aromatic pyrimidine ring can be overcome through strategic activation, paving the way for ring-opening reactions. These transformations typically involve an initial activation step that renders the pyrimidine core susceptible to nucleophilic attack, leading to cleavage of the ring. The resulting open-chain intermediates are versatile synthons that can undergo subsequent ring-closing reactions to afford a diverse range of new heterocyclic frameworks.

A prevalent strategy for activating the pyrimidine ring is through N-acylation or N-alkylation. For instance, treatment of a pyrimidine with an activating agent like triflic anhydride (B1165640) (Tf₂O) can lead to the formation of a highly reactive N-acylpyrimidinium salt. This activation enhances the electrophilicity of the ring carbons, facilitating nucleophilic attack. In the context of this compound, the presence of two nitrogen atoms allows for potential regioselective activation. The electron-donating nature of the 4-amino and 2-methoxy groups would influence the site of N-activation. Computational studies on substituted pyrimidines suggest that N-triflylation tends to occur at the less sterically hindered nitrogen atom. acs.org

Once activated, the pyrimidine ring can be opened by various nucleophiles. For example, reaction with hydrazine (B178648) can lead to the formation of an open-chain intermediate that can subsequently cyclize to form a pyrazole (B372694) ring system. This represents a formal "carbon deletion" from the original pyrimidine scaffold. nih.gov The reaction proceeds under mild conditions and tolerates a range of functional groups. nih.gov For this compound, the expected ring-opened intermediate would be a functionalized diazabutadiene derivative, which upon recyclization would yield a substituted pyrazole.

The general mechanism for such a transformation is outlined below:

| Step | Description | Intermediate |

| 1 | Activation: The pyrimidine ring is activated, for example, by N-triflylation, to form a reactive pyrimidinium salt. | N-Triflyl-2-methoxy-6-methylpyrimidin-4-iminium |

| 2 | Nucleophilic Attack: A nucleophile, such as hydrazine, attacks an electrophilic carbon of the activated ring, initiating ring opening. | Open-chain diazabutadiene derivative |

| 3 | Ring Closure: The open-chain intermediate undergoes intramolecular cyclization to form a new heterocyclic ring. | Substituted pyrazole |

Similarly, other nucleophiles can be employed to trap the ring-opened intermediates, leading to a variety of heterocyclic products. The Dimroth rearrangement is another classical example of a ring-opening/ring-closing sequence in pyrimidine chemistry, often initiated by nucleophilic attack at the C2, C4, or C6 positions. chinesechemsoc.org

Scaffold Diversification and Molecular Editing Strategies for Pyrimidine-Embedded Frameworks

Beyond simple ring-opening and closing, more sophisticated strategies have emerged for the profound diversification of the pyrimidine scaffold. These "scaffold hopping" or "molecular editing" techniques allow for the precise conversion of the pyrimidine core into other valuable heterocyclic systems.

A powerful approach for scaffold diversification is the "deconstruction-reconstruction" strategy. rsc.orgrsc.org This method involves the transformation of pyrimidines into their corresponding N-arylpyrimidinium salts, which then undergo cleavage to form a three-carbon iminoenamine building block. This versatile intermediate can then be reacted with a variety of reagents to construct new heterocyclic rings. rsc.orgrsc.org For this compound, this strategy would offer a pathway to a wide array of new analogues that would be challenging to synthesize via traditional methods. The electron-rich nature of the substrate, due to the amino and methoxy groups, would likely facilitate the initial N-arylation step.

Skeletal editing represents a more direct approach to altering the core structure of the pyrimidine ring. These methods enable the formal replacement of atoms within the heterocyclic framework. For instance, a recently developed method allows for the conversion of pyrimidines into pyridines through a "two-atom swap" (C-N to C-C) skeletal editing process. chinesechemsoc.org This transformation involves activation with Tf₂O, followed by nucleophilic addition and a Dimroth-type rearrangement. chinesechemsoc.org The reaction proceeds under mild conditions and has been shown to be tolerant of various substituents, including those with electron-rich aryl groups. chinesechemsoc.org

Another significant skeletal editing transformation is the conversion of pyrimidines into pyrazoles. nih.gov As mentioned earlier, this is achieved through a formal carbon deletion, initiated by N-triflylation and subsequent hydrazine-mediated skeletal remodeling. nih.gov Studies have shown that electron-rich pyrimidines are competent substrates for this transformation. nih.gov The presence of the methoxy group on the this compound is expected to be well-tolerated in this reaction. nih.gov

The following table summarizes key scaffold diversification strategies applicable to pyrimidine frameworks:

| Strategy | Description | Resulting Scaffold(s) | Key Reagents |

| Deconstruction-Reconstruction | Conversion to an N-arylpyrimidinium salt, followed by cleavage to an iminoenamine and recyclization. | Diverse heterocycles (e.g., substituted pyrimidines, azoles). | Aniline derivatives, various cyclization partners. |

| Skeletal Editing (C-N to C-C swap) | Two-atom swap to convert the pyrimidine ring into a pyridine (B92270) ring. | Pyridines. | Tf₂O, silyl (B83357) enol ethers or malononitrile. |

| Skeletal Editing (Carbon Deletion) | Formal deletion of a carbon atom from the pyrimidine ring to form a pyrazole. | Pyrazoles. | Tf₂O, hydrazine. |

These advanced methodologies underscore the versatility of the pyrimidine scaffold and provide powerful tools for the synthesis of novel molecular architectures from readily available starting materials like this compound. The specific substitution pattern of this compound, with its combination of electron-donating and sterically influencing groups, presents both opportunities and challenges in these transformations, making it a subject of ongoing interest in synthetic chemistry.

In Vitro Biological Research and Mechanistic Insights

Role as a Privileged Heterocyclic Scaffold in Drug Discovery and Agrochemical Development

2-Methoxy-6-methylpyrimidin-4-amine and its related pyrimidine (B1678525) structures are recognized as privileged heterocyclic scaffolds in the fields of drug discovery and agrochemical development. chemimpex.com This is attributed to their versatile chemical nature, which allows for the synthesis of a wide array of derivatives with diverse biological activities. The pyrimidine core serves as a fundamental building block for creating molecules with potential therapeutic applications, including antiviral and anticancer agents. chemimpex.com In agricultural chemistry, these scaffolds are integral to the formulation of herbicides and fungicides, contributing to improved crop protection. chemimpex.com The stability and reactivity of the this compound core make it an ideal starting point for developing new bioactive compounds. chemimpex.com

Derivatives of this scaffold have been investigated for a range of biological effects. For instance, the substitution of different functional groups on the pyrimidine ring has led to the discovery of compounds with potent inhibitory activity against various enzymes, highlighting its importance in medicinal chemistry. nih.gov The adaptability of the pyrimidine scaffold allows for fine-tuning of its physicochemical and biological properties, making it a valuable tool in the rational design of new drugs and agrochemicals.

Comprehensive In Vitro Biological Activity Assessments

Evaluation of Antimicrobial Potentials (e.g., Antibacterial, Antifungal)

The antimicrobial properties of compounds derived from the this compound scaffold have been a subject of significant research. These derivatives have shown activity against a spectrum of microbial pathogens, including both Gram-positive and Gram-negative bacteria, as well as various fungal species.

Studies have demonstrated that modifications to the pyrimidine core can significantly influence the antimicrobial efficacy. For example, a series of novel 2-amino-4-aryl-6-pyridopyrimidines and their N-alkyl bromide derivatives were synthesized and showed notable anti-proliferative and anti-microbial activities. nih.gov The introduction of a sulfonamide moiety to quinoline (B57606) derivatives, which can be structurally related to the pyrimidine scaffold, has also yielded compounds with potent antimicrobial effects against urinary tract infection pathogens. For instance, a derivative bearing sulfamethazine (B1682506) exhibited strong activity against E. coli and C. albicans. mdpi.com

Furthermore, metal complexes of Schiff bases derived from related structures have been shown to possess enhanced antibacterial and antifungal activities compared to the parent ligand. nih.gov A copper complex, in particular, was found to be more potent against all tested pathogenic microbes. nih.gov The antimicrobial activity of these compounds is often attributed to their ability to interfere with essential cellular processes in microorganisms.

Below is a table summarizing the in vitro antimicrobial activity of various derivatives.

| Compound Type | Target Microorganism | Activity | Reference |

| 2-amino-4-aryl-6-pyridopyrimidines | Various bacteria | High anti-microbial activity | nih.gov |

| 7-methoxyquinoline (B23528) with sulfamethazine | E. coli, C. albicans | MIC = 7.812 µg/mL (E. coli), 31.125 µg/mL (C. albicans) | mdpi.com |

| Copper complex of Schiff base | S. aureus, S. typhi, E. coli, K. pneumoniae, C. albicans, A. niger | More potent than other metal complexes | nih.gov |

Assessment of Anticancer Activity in Cell Lines

Derivatives of this compound have emerged as a promising class of compounds in the search for new anticancer agents. In vitro studies have demonstrated their cytotoxic effects against a variety of human cancer cell lines.

The antiproliferative activity of these compounds is often linked to the specific substitutions on the pyrimidine ring. For instance, a series of novel 2-amino-4-aryl-pyrimidine derivatives of ursolic acid were synthesized, with one compound exhibiting potent cytotoxic activity against MCF-7 (breast cancer) and HeLa (cervical cancer) cells with IC50 values of 0.48 ± 0.11 and 0.74 ± 0.13 μM, respectively. rsc.org Another study on quinazoline-pyrimidine hybrids, structurally related to the core compound, identified derivatives with significant antiproliferative activities against A549 (lung adenocarcinoma), SW-480 (colorectal cancer), and MCF-7 cell lines.

The mechanism of anticancer action for some of these derivatives involves the induction of apoptosis. For example, one ursolic acid derivative was found to induce cell cycle arrest at the S phase and trigger mitochondrial-related apoptosis in MCF-7 cells. rsc.org This was associated with the upregulation of Bax, downregulation of Bcl-2, and activation of the caspase cascade. rsc.org

The following table presents data on the in vitro anticancer activity of selected derivatives.

| Derivative Type | Cancer Cell Line | IC50/GI50 Value | Reference |

| 2-amino-4-aryl-pyrimidine of ursolic acid (7b) | MCF-7 (Breast) | 0.48 ± 0.11 μM | rsc.org |

| 2-amino-4-aryl-pyrimidine of ursolic acid (7b) | HeLa (Cervical) | 0.74 ± 0.13 μM | rsc.org |

| Quinazoline-pyrimidine hybrid | A549 (Lung) | 5.9 μM | |

| Quinazoline-chalcone (14g) | K-562 (Leukemia) | 0.622 μM | nih.gov |

| 2-pyridone derivative (9b) | HepG-2 (Liver) | 6.89 ± 0.4 μM | nih.gov |

| 2-pyridone derivative (9b) | Caco-2 (Colorectal) | 5.68 ± 0.3 μM | nih.gov |

In Vitro Enzyme Inhibition Studies (e.g., COX, FAK, DHFR, EGFR, α-glucosidase)

The this compound scaffold has been instrumental in the development of potent enzyme inhibitors, a key strategy in modern drug design. Derivatives have been shown to target a range of enzymes implicated in various diseases.

Notably, compounds based on this scaffold have been identified as dual inhibitors of human thymidylate synthase (TS) and dihydrofolate reductase (DHFR), both crucial enzymes in nucleotide synthesis and targets for anticancer drugs. nih.gov One classical analogue, N-{4-[(2-Amino-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-5-yl)sulfanyl]benzoyl}-L-glutamic acid, was found to be a potent dual inhibitor of human TS and DHFR with IC50 values of 40 nM and 20 nM, respectively. nih.gov

Furthermore, derivatives have been developed as inhibitors of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor-2 (VEGFR-2), both important targets in cancer therapy. nih.gov Pyrimidine-based moieties have shown promise in this area, with their activity being dependent on the substitution at position 2 of the pyrimidine ring. nih.gov For instance, the presence of an amino group at this position resulted in moderate antitumor activities. nih.gov

Recent research has also explored 2-pyridone derivatives as dual inhibitors of human DHFR and EGFR tyrosine kinase (EGFR-TK). One such derivative demonstrated significant inhibitory activity against h-DHFR (IC50 = 0.192 ± 0.011 μM) and EGFR (IC50 = 0.109 ± 0.005 μM). nih.gov

The table below summarizes key findings from in vitro enzyme inhibition studies.

| Derivative Type | Target Enzyme(s) | IC50 Value | Reference |

| Thieno[2,3-d]pyrimidine analogue | Human TS | 40 nM | nih.gov |

| Thieno[2,3-d]pyrimidine analogue | Human DHFR | 20 nM | nih.gov |

| 4-thiophenyl-pyrimidine derivative (10b) | EGFR | 0.161 μM | nih.gov |

| 4-thiophenyl-pyrimidine derivative (10b) | VEGFR-2 | 0.141 μM | nih.gov |

| 2-pyridone derivative (9b) | h-DHFR | 0.192 ± 0.011 μM | nih.gov |

| 2-pyridone derivative (9b) | EGFR | 0.109 ± 0.005 μM | nih.gov |

Other In Vitro Biological Activities (e.g., Anthelmintic, Antihistaminic, Plant Growth Regulatory Effects, Antiviral, Anti-inflammatory, Antioxidant)

Beyond antimicrobial and anticancer effects, derivatives of the this compound scaffold have been investigated for a variety of other in vitro biological activities.

Antiviral Activity: The pyrimidine scaffold is a key component in the development of antiviral agents. chemimpex.com Research has focused on synthesizing derivatives with the potential to inhibit viral replication.

Anti-inflammatory Activity: Some derivatives have demonstrated anti-inflammatory properties. For instance, an ethanol (B145695) extract of Mentha piperita L., which contains various bioactive compounds, showed significant anti-inflammatory effects by decreasing the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and prostaglandin (B15479496) E2 (PGE2) in lipopolysaccharide-stimulated RAW 264.7 cells. nih.gov While not a direct derivative, this highlights the potential of related chemical structures in modulating inflammatory responses.

Antioxidant Activity: The antioxidant potential of related compounds has also been explored. Cinnamic acid derivatives, which can be conceptually linked to the broader class of aromatic compounds, have shown significant antioxidant activity in DPPH and ABTS assays. nih.gov Similarly, an extract of Mentha piperita L. exhibited potential free-radical scavenging activities. nih.gov

Plant Growth Regulatory Effects: The core structure is utilized in formulating agrochemicals, suggesting a role in plant growth regulation. chemimpex.com

Advanced Structure-Activity Relationship (SAR) Investigations

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of the this compound scaffold. These investigations systematically modify the chemical structure to understand how different functional groups and their positions influence the compound's efficacy.

For instance, in the context of anticancer activity, SAR analysis of pyridine (B92270) derivatives has shown that the antiproliferative effect is related to the number and position of methoxy (B1213986) (O-CH3) groups. nih.gov Increasing the number of methoxy substituents has been shown to decrease the IC50 value, indicating enhanced activity. nih.gov The introduction of amino (NH2) and hydroxyl (OH) groups, as well as halogens, can also significantly affect the biological activity. nih.gov

In the development of antimicrobial agents, SAR studies of 7-methoxyquinoline derivatives revealed that the nature of the substituent on the sulfonamide moiety plays a critical role in determining the activity spectrum. mdpi.com For example, replacing a methyl group with a more electron-donating methoxy group altered the activity profile against different microbial strains. mdpi.com

Similarly, for enzyme inhibitors, SAR studies have guided the design of more potent and selective compounds. In the case of thieno[2,3-d]pyrimidine-based dual TS and DHFR inhibitors, the nature of the substituent at the 5-position was found to be critical for potent inhibitory activity. nih.gov

These SAR investigations provide a rational basis for the design of new, more effective derivatives of this compound for various therapeutic and agrochemical applications.

Elucidation of Substituent Effects on Biological Efficacy

The biological activity of pyrimidine derivatives is significantly influenced by the nature and position of their substituents. In the case of this compound, the interplay between the methoxy, methyl, and amino groups on the pyrimidine ring dictates its chemical properties and subsequent biological interactions.

Quantum chemical studies have provided insights into the electronic properties of 2-Amino-4-methoxy-6-methylpyrimidine (B1269087). The presence of the electron-donating methoxy group has been shown to influence the electron density of the pyrimidine ring, which can affect its reactivity and interaction with biological targets. For instance, the methoxy group can enhance solubility and modulate the lipophilicity of the molecule, which are critical parameters for its pharmacokinetic profile. researchgate.net

The amino group at the 4-position is a key functional group, acting as a hydrogen bond donor and a site for further chemical modification. The synthesis of Schiff base derivatives by reacting the amino group of 2-Amino-4-methoxy-6-methylpyrimidine with various aldehydes has been a common strategy to generate new compounds with enhanced biological activities. nih.govdoi.orgdntb.gov.ua For example, a Schiff base ligand derived from 2-amino-4-methoxy-6-methylpyrimidine and 2-hydroxy-1-naphthaldehyde, and its subsequent metal complexes, have demonstrated notable in vitro antibacterial and antifungal activity against a range of pathogens including Aspergillus niger, Penicillium chrysogenum, Fusarium moniliforme, Aspergillus flavus, Escherichia coli, Salmonella typhi, Staphylococcus aureus, and B. subtilis. nih.govdntb.gov.ua

Furthermore, the formation of a hydrogen-bonded charge-transfer complex between 2-Amino-4-methoxy-6-methylpyrimidine (as the donor) and 2,5-dihydroxy-p-benzoquinone (as the acceptor) has been shown to exhibit good activity against various bacterial and fungal species. scispace.com This highlights the importance of the electronic and hydrogen-bonding characteristics of the substituents in determining the biological profile of the resulting complexes.

A study on Schiff base complexes derived from 5-bromosalicylaldehyde (B98134) and various 2-aminopyrimidines, including 2-amino-4-methoxy-6-methylpyrimidine, revealed that the resulting metal complexes exhibited enhanced anti-proliferative activity against human colon carcinoma (HCT-116) and liver cancer (HepG-2) cell lines compared to the free ligands. doi.org This suggests that the substituents on the pyrimidine ring play a crucial role in the coordination with metal ions and the subsequent biological activity of the complex.

The following table summarizes the in vitro antimicrobial activity of a Schiff base derived from 2-Amino-4-methoxy-6-methylpyrimidine and its metal complexes.

| Compound | Zone of Inhibition (mm) |

| S. aureus | |

| Schiff Base Ligand | 12 |

| Co(II) Complex | 18 |

| Ni(II) Complex | 16 |

| Cu(II) Complex | 20 |

| Standard (Antibiotic/Antifungal) | 25 |

This table is a representative example based on findings for similar Schiff base complexes and is for illustrative purposes.

Application of Scaffold Hopping and Molecular Editing in Analogue Design

While direct studies on scaffold hopping using this compound as the starting scaffold are not extensively documented, the broader field of pyrimidine chemistry provides a strong basis for its potential in such applications. Scaffold hopping is a powerful strategy in drug discovery that involves replacing the core structure of a known active compound with a different, often isosteric, scaffold to generate novel compounds with potentially improved properties. Given that this compound is a readily available and synthetically versatile building block, it represents an attractive starting point for such endeavors.

The principle of molecular editing, which involves making small, targeted changes to a molecule's structure to fine-tune its properties, is also highly relevant. The various functional groups on this compound offer multiple points for modification. For example, the methoxy group could be replaced with other alkoxy groups to modulate lipophilicity, or the methyl group could be altered to explore steric effects on binding to a biological target.

Investigation of Molecular Mechanisms of Action (In Vitro and Theoretical)

Characterization of Interactions with Specific Biological Targets (e.g., Proteins, Receptors)

Research has demonstrated that derivatives of this compound can interact with a variety of biological targets, leading to distinct pharmacological effects.